N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-(1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-12(13-14-8-9-15-13)16-10-11-6-4-3-5-7-11/h3-9,12,16H,2,10H2,1H3,(H,14,15) |
InChI Key |
BBZYYFBNNJLIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Imidazole-Alkylation with Benzylamine Derivatives
A foundational approach involves the alkylation of 1H-imidazole-2-carbaldehyde with N-benzylpropan-1-amine. In Example 3-1 of WO2015005615A1, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde was synthesized via refluxing benzylamine with 2-methylimidazole-5-carbaldehyde in ethanol, catalyzed by potassium carbonate. Adapting this method, N-benzylpropan-1-amine may replace benzylamine, with the aldehyde intermediate subsequently reduced to the amine using sodium borohydride or catalytic hydrogenation.
Reaction Conditions
Reductive Amination of Imidazole Ketones
Reductive amination offers an alternative route. For instance, (1H-imidazol-2-yl)propan-1-one may react with benzylamine in the presence of NaBH₃CN or H₂/Pd-C. This method, while efficient, requires careful pH control to avoid over-reduction. The Journal of Medicinal Chemistry highlights similar reductive aminations for imidazole-containing analogues, achieving yields of 70–85% under optimized conditions.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Imidazole Functionalization
Advanced methodologies employ palladium-catalyzed cross-coupling to introduce the benzyl group. As demonstrated in Scheme 1B of ACS Journal of Medicinal Chemistry (2014), 2-chloroimidazole derivatives undergo Suzuki coupling with benzylboronic acids using Pd(PPh₃)₄. For this compound, a hypothetical route involves:
-
Chlorination of 1-(1H-imidazol-2-yl)propan-1-amine using POCl₃ to form 1-(2-chloro-1H-imidazol-1-yl)propan-1-amine.
-
Suzuki coupling with benzylboronic acid under microwave irradiation (150°C, 10 minutes).
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Acetonitrile/H₂O (4:1) |
| Yield | 78–82% (extrapolated) |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
WO2015005615A1 emphasizes cost-effective large-scale production by avoiding hazardous reagents. A proposed continuous flow process for this compound involves:
-
Step 1 : Continuous imidazole nitration in a microreactor.
-
Step 2 : In-line reduction using H₂ gas and Raney Ni.
-
Step 3 : Benzylation via nucleophilic substitution with benzyl chloride.
Advantages :
Analytical Validation and Characterization
Critical to method development is structural confirmation via:
-
¹H-NMR : Key signals include:
-
LC-MS : Molecular ion peak at m/z 216.2 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Traditional Alkylation | 65–72 | 95 | Moderate | Low |
| Suzuki Coupling | 78–82 | 98 | High | Medium |
| Continuous Flow | 85–90 | 99 | Industrial | High |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Anticancer Activity
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine derivatives have been studied for their anticancer properties. Research indicates that imidazole-based compounds can act as inhibitors of kinesin spindle protein (KSP), which is implicated in cancer cell proliferation. For instance, derivatives of this compound have shown promise in modulating KSP activity, potentially leading to effective cancer treatments .
Melanocortin Receptor Agonism
The compound has been investigated for its role as a melanocortin-1 receptor (MC1R) agonist. MC1R is significant in regulating skin pigmentation and has anti-inflammatory properties. A study reported the discovery of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives that demonstrated good agonistic activity at MC1R, suggesting therapeutic potential for conditions like erythropoietic protoporphyria .
Antimicrobial Properties
This compound and its derivatives have been assessed for antimicrobial activity. Research has shown that imidazole derivatives exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The structure's ability to interact with microbial enzymes makes it a candidate for developing new antibiotics.
Antitubercular Effects
The compound's analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies indicated that certain derivatives exhibited potent inhibitory actions on critical mycobacterial enzymes, showcasing their potential as therapeutic agents against tuberculosis .
Synthesis and Structural Studies
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to characterize the synthesized compounds, ensuring their structural integrity and confirming their biological activities .
Case Study: KSP Inhibition
A notable case study involved the synthesis of N-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-derivatives aimed at inhibiting KSP activity. The results showed that these compounds effectively reduced cell proliferation in cancer models, indicating their potential as chemotherapeutic agents .
Case Study: MC1R Agonists
Another study focused on the development of orally bioavailable small molecules targeting MC1R, leading to the identification of several promising candidates based on the N-benzyl imidazole scaffold. These compounds exhibited enhanced metabolic stability and significant agonistic activity, paving the way for future clinical applications .
Data Tables
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, modulating their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Comparison with Analogs :
- Compound 31 () : Synthesized in 21% yield via benzylation under mild conditions (20°C, 48 hours), highlighting the trade-off between reaction time and efficiency .
- IDO1 Inhibitors () : High-yield (>70%) acylations and amidations demonstrate the feasibility of modular derivatization for optimizing pharmacological properties .
Physicochemical Properties
Notable Trends:
Biological Activity
N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine, a compound characterized by its imidazole structure, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and neuropharmacology. This article presents a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 204.28 g/mol. Its structure includes a five-membered imidazole ring attached to a propan-1-amine group, which contributes to its pharmacological properties. The imidazole moiety is known for its versatility in biological applications due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₃ |
| Molecular Weight | 204.28 g/mol |
| Structure |  |
Target Interactions
This compound functions primarily through interactions with various receptors and enzymes:
- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs .
- Signal Transduction Pathways : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to external stimuli. This modulation can lead to altered gene expression and cellular function .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Anti-Cancer Properties
The anti-cancer activity of this compound has been highlighted in several studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells . For instance, one study reported that it was particularly effective against U87MG cells, which are known for their resistance to conventional therapies .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- Receptor Agonism : N-Benzyl derivatives have been investigated for their ability to act as agonists at the melanocortin-1 receptor (MC1R), which plays a role in skin homeostasis and anti-inflammatory responses . This suggests potential applications in treating conditions related to skin inflammation and pigmentation disorders.
Case Studies
Several case studies have documented the effects of this compound:
Study 1: Anti-Cancer Activity
In a study evaluating the efficacy of various imidazole derivatives, this compound was found to significantly reduce cell viability in glioblastoma cells compared to control groups, with IC50 values indicating potent anti-tumor activity .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced markers of oxidative stress and apoptosis in neuronal cell cultures .
Q & A
Q. What are the standard synthetic routes for N-Benzyl-1-(1H-imidazol-2-yl)propan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the imidazole-propanamine backbone via alkylation or condensation reactions. For example, reacting 3-(1H-imidazol-1-yl)propan-1-amine with benzyl chloride derivatives in the presence of a base (e.g., NaH or K₂CO₃) .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, Dichloromethane | Polar aprotic solvents enhance nucleophilicity . |
| Temperature | 60–80°C | Higher temperatures accelerate alkylation but may increase side reactions. |
| Catalyst | NaH or K₂CO₃ | Base strength affects deprotonation efficiency . |
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the benzyl group (δ 7.2–7.4 ppm) and imidazole ring (δ 6.8–7.1 ppm).
- ¹³C NMR: Confirms sp³ carbons in the propanamine chain (δ 40–60 ppm) .
- Infrared (IR) Spectroscopy: Detects N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure using SHELX software for refinement .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?
Data contradictions often arise from:
- Tautomerism in the imidazole ring: Proton exchange between N1 and N3 positions can lead to variable NMR signals. Use deuterated DMSO or low-temperature NMR to stabilize tautomers .
- Impurity from side reactions: Optimize reaction stoichiometry (e.g., excess benzyl halide) and employ HPLC to isolate the target compound .
Case Study: In , an unexpected dimerization product formed due to competing N-demethylation and diarylation. Troubleshooting involved adjusting reaction time and monitoring intermediates via LC-MS .
Q. What strategies enhance the compound’s stability in biological assays, given its amine and imidazole functional groups?
- pH Control: Maintain physiological pH (7.4) to prevent protonation of the amine, which reduces solubility.
- Chelation Mitigation: Add EDTA to buffer solutions, as the imidazole ring may bind metal ions (e.g., Zn²⁺), altering bioavailability .
- Derivatization: Convert the primary amine to a urea or amide derivative to improve metabolic stability .
Q. How can computational methods complement experimental studies in optimizing reaction pathways for novel derivatives?
- Density Functional Theory (DFT): Predicts energy barriers for key steps (e.g., benzyl group substitution) and identifies transition states.
- Molecular Docking: Screens derivatives for binding affinity to biological targets (e.g., enzymes with imidazole-binding pockets) .
Methodological Guidance for Data Interpretation
Q. Interpreting X-ray Diffraction Data with SHELX
- Refinement Workflow:
- Common Pitfalls: Overfitting due to low-resolution data. Cross-validate with NMR/IR results.
Q. Resolving Contradictions in Biological Activity Data
- Example: If a derivative shows inconsistent IC₅₀ values across assays:
- Replicate Experiments: Use triplicate measurements to assess variability.
- Control for Redox Activity: Imidazole derivatives may interfere with colorimetric assays (e.g., MTT). Validate via fluorescence-based assays .
Tables for Key Data
Q. Table 1: Comparative Yields for Synthetic Routes
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Alkylation (NaH/DMF) | 72 | 95 | |
| Condensation (K₂CO₃/CH₂Cl₂) | 65 | 88 |
Q. Table 2: Spectral Benchmarks for Structural Confirmation
| Technique | Key Peaks/Criteria | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 3.2 (CH₂NH), δ 7.3 (Ar-H) | |
| IR (KBr) | 3350 cm⁻¹ (N–H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
